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Abstract

Tinengotinib (also known as TT-00420) is an orally active, small-molecule kinase inhibitor with
a unique spectrum-selective profile, demonstrating significant potential in the treatment of
various solid tumors.[1] This technical guide provides an in-depth overview of Tinengotinib's
chemical structure, physicochemical and pharmacological properties, mechanism of action, and
detailed protocols for key experimental validations. By targeting critical pathways involved in
cell proliferation, angiogenesis, and immune modulation, Tinengotinib represents a promising
therapeutic agent, particularly in cancers with limited treatment options like triple-negative
breast cancer (TNBC) and cholangiocarcinoma (CCA).[2][3][4]

Chemical Structure and Physicochemical Properties

Tinengotinib is a novel multi-kinase inhibitor.[5][6] Its chemical and physical properties are
summarized below.

Chemical Identifiers
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Identifier Value

4-[9-(2-chlorophenyl)-6-methyl-2,4,5,8,12-
IUPAC Name pentazatricyclo[8.4.0.03,7]tetradeca-
1(14),3,6,8,10,12-hexaen-13-yllmorpholine[7]

CIC1=C(C2=NC3=C(C)NN=C3NC4=C2C=NC(N

SMILES Strin
g 5CCOCC5)=C4)C=CC=C1][1]

CAS Number 2230490-29-4[1][5]

hvsicochemical

Property Value

Molecular Formula C20H19CIN6O[1][5][6]
Molecular Weight 394.86 g/mol [1][5][6]
Appearance Light yellow to yellow solid[1]

Soluble in DMSO (79 mg/mL); Insoluble in water

Solubilit
Y and ethanol[5]

Store at -20°C as a powder for long-term

Storage N
stability[5][8]

Pharmacological Properties and Mechanism of
Action

Tinengotinib is a spectrum-selective multi-kinase inhibitor that targets key proteins involved in
oncogenic signaling pathways.[9][10]

Target Kinase Profile

Tinengotinib potently inhibits a specific set of kinases crucial for tumor growth, angiogenesis,
and immune response evasion.[2][6][7]
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Target Kinase Family Specific Kinases IC50 (nM)
Mitosis Aurora A, Aurora B 1.2, 3.3[1][5]
Angiogenesis & Proliferation FGFR1, FGFR2, FGFR3 1.5-3.5[1]
VEGFRs

Immune Activity & Proliferation  JAK1, JAK2

CSF1R

Mechanism of Action

The antitumor activity of Tinengotinib is attributed to its ability to simultaneously block multiple

critical signaling pathways:

« Inhibition of Mitosis: By targeting Aurora A and B kinases, Tinengotinib disrupts mitotic
progression, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1]

e Anti-Angiogenesis: It inhibits Fibroblast Growth Factor Receptors (FGFR1/2/3) and Vascular
Endothelial Growth Factor Receptors (VEGFRS), key drivers of angiogenesis, thereby
reducing blood supply to tumors.[2][11]

e Modulation of Tumor Microenvironment: Tinengotinib targets Janus Kinases (JAK1/2) and
Colony-Stimulating Factor 1 Receptor (CSF1R), which are involved in cytokine signaling and
the regulation of tumor-associated macrophages (TAMs), respectively.[2][3] This action can
alter the tumor immune microenvironment.

e Inhibition of Proliferation and Survival Pathways: The drug also inhibits the FGFR/INK-JUN
signaling pathway and activates the MEK/ERK-dependent apoptotic pathway.[1]
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Caption: Tinengotinib's multi-targeted mechanism of action.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the efficacy of
Tinengotinib, based on published preclinical studies.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of Tinengotinib on the viability of cancer cell lines.

e Cell Lines: Triple-Negative Breast Cancer (HCC1806, MDA-MB-468), Gallbladder Cancer
(NOZ, GBC-SD).

» Methodology:

o Seed cells in 96-well plates at a density of 1,000-10,000 cells/well and allow them to
adhere overnight.
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o Treat cells with a serial dilution of Tinengotinib (e.g., 0.1 nM to 10 uM) or DMSO as a
vehicle control.

o Incubate the plates for 72 hours under standard cell culture conditions.

o Equilibrate the plates to room temperature for 30 minutes.

o Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
o Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a plate reader.

o Calculate IC50 values by plotting the percentage of viable cells against the log
concentration of Tinengotinib and fitting the data to a dose-response curve.

Western Blot Analysis of Kinase Inhibition

This protocol assesses Tinengotinib's ability to inhibit the phosphorylation of target kinases in
a cellular context.

e Cell Line: HCC1806 for Aurora Kinase; HUVEC for VEGFR2.
o Methodology:

o Cell Treatment: Seed cells and grow to 70-80% confluency. For Aurora kinase analysis,
synchronize cells in the G2/M phase by treating with 100 nM nocodazole for 16 hours.

o Treat cells with varying concentrations of Tinengotinib or DMSO for 24 hours.

o Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and
phosphatase inhibitors.

o Quantification: Determine protein concentration using a BCA assay.

o Electrophoresis: Separate 20-40 ug of protein lysate on an SDS-PAGE gel.
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o Transfer: Transfer proteins to a PVDF membrane.

o Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room
temperature.

o Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary
antibodies against p-Aurora A/B, Aurora A/B, p-Histone H3, p-VEGFR2, and a loading
control (e.g., GAPDH).

o Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

o Detection: Visualize protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the cell cycle arrest induced by Tinengotinib.
e Cell Line: HCC1806.
e Methodology:

o Treat cells with Tinengotinib or DMSO for 24-48 hours.

o Harvest cells by trypsinization and wash with PBS.

o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
Store at -20°C for at least 2 hours.

o Centrifuge the fixed cells and wash with PBS to remove ethanol.

o Resuspend the cell pellet in a staining solution containing Propidium lodide (PI) and
RNase A.

o Incubate in the dark at room temperature for 30 minutes.

o Analyze the samples using a flow cytometer.
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o Deconvolute the resulting DNA content histograms using cell cycle analysis software (e.g.,
FlowJo) to determine the percentage of cells in GO/G1, S, and G2/M phases.
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Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic activity of Tinengotinib.
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¢ Animal Model: Female BALB/c nude mice.
» Methodology:

o Thaw Matrigel on ice. Mix with angiogenic factors (e.g., 200 ng/mL bFGF and 600 ng/mL
VEGF). Prepare a control group with 0.05% BSA.

o Administer Tinengotinib (e.g., 15 mg/kg) or vehicle (e.g., 0.5% methylcellulose) to mice
via oral gavage.

o Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

o Continue daily treatment with Tinengotinib or vehicle for a predefined period (e.g., 7-14
days).

o At the end of the study, excise the Matrigel plugs.

o Homogenize the plugs and measure the hemoglobin content using a colorimetric assay
(e.g., Drabkin's reagent) to quantify blood vessel formation.

o Alternatively, fix plugs in formalin for histological analysis and stain for endothelial markers
like CD34.

In Vivo Tumor Xenograft Model

This protocol assesses the anti-tumor efficacy of Tinengotinib in a preclinical cancer model.
e Cell Line: HCC1806 TNBC cells.

¢ Animal Model: Female athymic nude mice.

o Methodology:

o Subcutaneously inject approximately 5 x 106 HCC1806 cells, resuspended in a mixture of
PBS and Matrigel, into the flank of each mouse.

o Monitor tumor growth with caliper measurements. When tumors reach a palpable size
(e.g., 100-200 mm3), randomize mice into treatment and control groups.
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o Administer Tinengotinib orally (e.g., 5, 10, or 15 mg/kg) or vehicle control once daily.

o Measure tumor volumes and body weights 2-3 times per week. Calculate tumor volume
using the formula: (Length x Width?)/2.

o At the study endpoint, euthanize the mice, excise the tumors, and weigh them.

o Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for
proliferation markers (Ki67) or Western blotting.

Clinical Development

Tinengotinib is under active investigation in multiple clinical trials for various advanced solid
tumors.[12][13] A first-in-human Phase | study (NCT03654547) established its safety,
tolerability, and a recommended Phase Il dose.[3][9] Subsequent trials are evaluating its
efficacy in patients with cholangiocarcinoma (NCT05948475), prostate cancer, and other solid
tumors, both as a monotherapy and in combination with other agents.[1][13][14] Preliminary
results have shown potential clinical benefits in heavily pretreated patients, including those with
FGFR inhibitor-refractory cholangiocarcinoma and TNBC.[9]

Signaling Pathway Overview

Tinengotinib's efficacy stems from its ability to disrupt multiple oncogenic signaling cascades
simultaneously. The diagram below illustrates the primary pathways targeted by the inhibitor.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890131/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9133-4_18
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/hcc-1806-xenograft-model/
https://pubmed.ncbi.nlm.nih.gov/23143707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10994248/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9133-4_18
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/
https://pubmed.ncbi.nlm.nih.gov/23143707/
https://www.benchchem.com/product/b10827977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tinengotinib

Cell Cycle Pathwa

'lHHHHHE"

phosphorylates

FGFR/INK Pathway

FGFR1/2/3

Angiogenesis Pathway

VEGFRs

JAK/STAT Pathway

JAK1/2

phosphorylates

STAT3

Gene Expression
(e.g.,, CCND1, BCL2L1)

Histone H3
G2/M Progression

phosphorylates

Proliferation
Apoptosis

Click to download full resolution via product page

Caption: Key signaling pathways inhibited by Tinengotinib.

Conclusion

Tinengotinib is a potent, orally bioavailable, multi-kinase inhibitor with a well-defined

mechanism of action against key drivers of cancer progression. Its ability to concurrently inhibit

mitosis, angiogenesis, and pro-tumor inflammatory signaling provides a strong rationale for its

development in complex and heterogeneous diseases like TNBC. The preclinical data are

robust, and ongoing clinical trials are actively exploring its therapeutic potential across a range

of solid tumors, offering new hope for patients with advanced cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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